Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the bicyclic core structure, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic core or the functional groups attached to it.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups onto the methoxyphenyl ring.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting the central nervous system due to its bicyclic structure.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.1.1]hexane derivatives: Compounds with a similar bicyclic core but different substituents and applications.
Uniqueness
Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H27NO4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-17(2,3)24-16(22)20-11-18(13-21)9-19(10-18,12-20)14-5-7-15(23-4)8-6-14/h5-8,21H,9-13H2,1-4H3 |
InChI Key |
GIHSWXPKQQVCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C3=CC=C(C=C3)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.